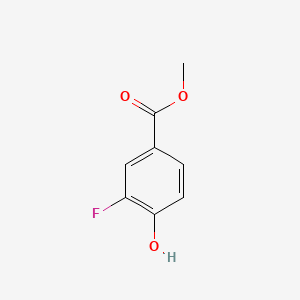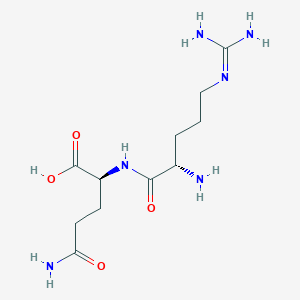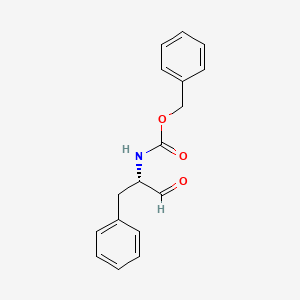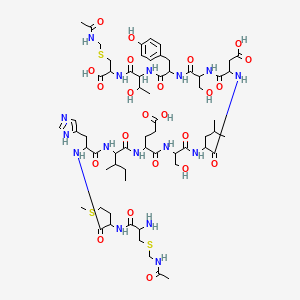
(Cys(acm)20,31)-egf (20-31)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Cysteine(Acetylmethyl)-DL-Methionine-DL-Histidine-DL-xiIsoleucine-DL-Glutamic acid-DL-Serine-DL-Leucine-DL-Aspartic acid-DL-Serine-DL-Tyrosine-DL-xiThreonine-DL-Cysteine(Acetylmethyl)-OH is a synthetic peptide Peptides are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:
Amino Acid Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction typically uses carbodiimide reagents like N,N’-Diisopropylcarbodiimide (DIC) and activators like Hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection: After each coupling step, the protecting groups on the amino acids are removed to allow the next amino acid to be added. Common deprotecting agents include Trifluoroacetic acid (TFA).
Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the solid resin using strong acids like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques like High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like Dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-Mercaptoethanol (BME) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
Peptide Synthesis: This compound can be used as a model peptide for studying peptide synthesis techniques and optimizing reaction conditions.
Catalysis: Modified peptides can act as catalysts in various chemical reactions.
Biology
Protein-Protein Interactions: The peptide can be used to study interactions between proteins and peptides, which is crucial for understanding cellular processes.
Enzyme Inhibition: Peptides can act as inhibitors for specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: Peptides are explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Vaccine Development: Peptides can be used as antigens in vaccine formulations to elicit immune responses.
Industry
Biotechnology: Peptides are used in the development of biosensors and diagnostic tools.
Cosmetics: Peptides are incorporated into skincare products for their anti-aging and skin-repairing properties.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and modifications. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The presence of modified amino acids like acetylmethyl-cysteine can enhance the peptide’s stability and binding affinity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
H-DL-Cysteine-DL-Methionine-DL-Histidine-DL-Isoleucine-DL-Glutamic acid-DL-Serine-DL-Leucine-DL-Aspartic acid-DL-Serine-DL-Tyrosine-DL-Threonine-DL-Cysteine-OH: A similar peptide without the acetylmethyl modifications.
H-DL-Cysteine(Acetylmethyl)-DL-Methionine-DL-Histidine-DL-Isoleucine-DL-Glutamic acid-DL-Serine-DL-Leucine-DL-Aspartic acid-DL-Serine-DL-Tyrosine-DL-Threonine-DL-Cysteine(Acetylmethyl)-OH: A similar peptide with natural isoleucine and threonine instead of xiIsoleucine and xiThreonine.
Uniqueness
The presence of modified amino acids like acetylmethyl-cysteine and xiIsoleucine makes this peptide unique. These modifications can enhance the peptide’s stability, binding affinity, and resistance to enzymatic degradation, making it more effective in various applications.
Properties
IUPAC Name |
4-[[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[2-(acetamidomethylsulfanyl)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N16O23S3/c1-9-31(4)50(78-58(96)43(20-36-22-65-27-66-36)73-54(92)40(16-17-103-8)69-52(90)38(64)25-104-28-67-33(6)83)61(99)70-39(14-15-48(86)87)53(91)75-45(23-80)59(97)71-41(18-30(2)3)55(93)74-44(21-49(88)89)56(94)76-46(24-81)60(98)72-42(19-35-10-12-37(85)13-11-35)57(95)79-51(32(5)82)62(100)77-47(63(101)102)26-105-29-68-34(7)84/h10-13,22,27,30-32,38-47,50-51,80-82,85H,9,14-21,23-26,28-29,64H2,1-8H3,(H,65,66)(H,67,83)(H,68,84)(H,69,90)(H,70,99)(H,71,97)(H,72,98)(H,73,92)(H,74,93)(H,75,91)(H,76,94)(H,77,100)(H,78,96)(H,79,95)(H,86,87)(H,88,89)(H,101,102) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJSENUVDZJGAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CSCNC(=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N16O23S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407845 |
Source


|
| Record name | AGN-PC-0LLU2Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1543.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89991-90-2 |
Source


|
| Record name | AGN-PC-0LLU2Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
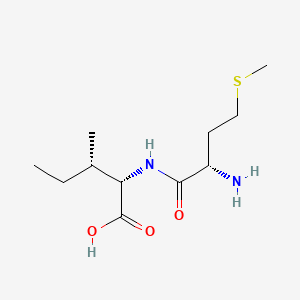
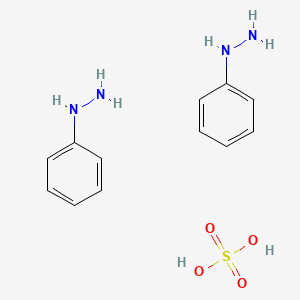
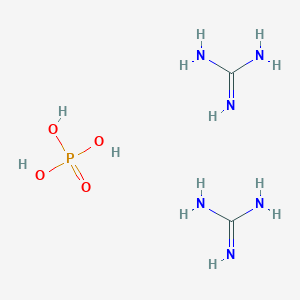
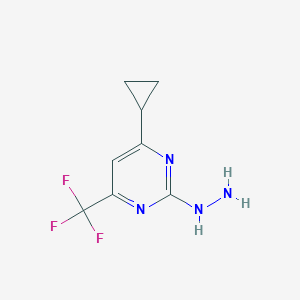
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)
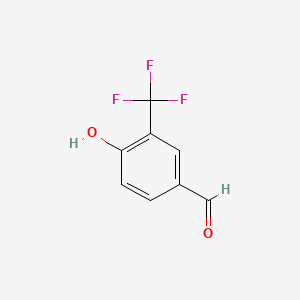
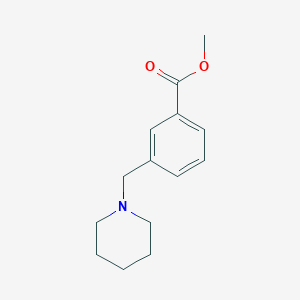
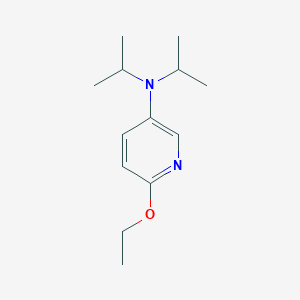
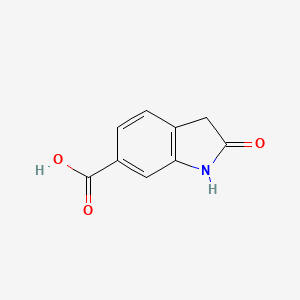
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
